molecular formula C14H16ClNO2 B2551684 2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide CAS No. 2411265-10-4

2-Chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide

Cat. No. B2551684
CAS RN: 2411265-10-4
M. Wt: 265.74
InChI Key: GTEKTLZHKQGZHA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps. One approach could be the cyclization of an appropriate precursor to form the benzofuran core. Researchers have explored various methods for constructing benzofuran rings, including electrophilic cyclization reactions of substituted ynamides with iodine, N-bromosuccinimide (NBS), and N-chlorosuccinimide (NCS) . These reactions yield 3-halogenated 2-amidobenzofurans, which can then be further modified via Pd-catalyzed cross-coupling reactions.


Chemical Reactions Analysis

  • Iodine-induced cyclization : This step leads to the formation of 3-iodobenzofuranaldehyde, which contains the benzofuran core .

Physical And Chemical Properties Analysis

  • Melting Point : The compound has a melting point of approximately 268–270°C .
  • NMR Spectra : The ^1H and ^13C NMR spectra provide information about the chemical shifts and connectivity of atoms in the molecule .

properties

IUPAC Name

2-chloro-N-[2-(2-methyl-1-benzofuran-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO2/c1-9(15)14(17)16-8-7-11-10(2)18-13-6-4-3-5-12(11)13/h3-6,9H,7-8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEKTLZHKQGZHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2O1)CCNC(=O)C(C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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